molecular formula C26H19ClN2 B2811890 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860612-57-3

13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2811890
CAS No.: 860612-57-3
M. Wt: 394.9
InChI Key: CMQYEVIFKUJHTP-UHFFFAOYSA-N
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Description

13-(4-Chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine (CAS 860612-57-3) is a synthetic indoloacridine derivative of significant interest in oncology research. This compound features a polycyclic, planar structure that enables it to intercalate into DNA, a mechanism shared by several established anticancer agents . Intercalation can result in the unwinding of the DNA double helix, potentially inhibiting transcription and replication processes, which may lead to cell cycle arrest and apoptosis in cancer cells . The indole scaffold is a prominent pharmacophore in medicinal chemistry, and many indole-containing compounds are actively investigated for their ability to control cancer cell progression by targeting regulated cell death pathways such as apoptosis . The structural motif of this reagent makes it a valuable chemical tool for studying DNA-interactive compounds and for exploring new potential anticancer therapeutics in vitro. It is supplied for laboratory research purposes only. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

13-[(4-chlorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-10,12-13,15H,11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQYEVIFKUJHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with acridine precursors under specific conditions. For instance, the reaction might involve the use of a Lewis acid catalyst and a solvent like dichloromethane, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using microwave-assisted synthesis. This method utilizes a Co/C catalyst derived from rice husks and an eco-friendly solvent like water. The microwave irradiation significantly reduces the reaction time and increases the yield, making it a more sustainable and efficient approach .

Chemical Reactions Analysis

Types of Reactions

13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative .

Scientific Research Applications

13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of enzymes like topoisomerase. This inhibition prevents DNA replication and transcription, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Key Observations :

  • The chloro substituent in the target compound balances moderate electron-withdrawing effects and molecular weight, making it suitable for medicinal chemistry applications .
  • Methoxy and trifluoromethyl groups alter solubility and electronic properties, which are critical for optoelectronic applications (e.g., thermally activated delayed fluorescence (TADF) emitters in OLEDs) .

Bioactivity

  • Antitumor Activity : Analogous 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine derivatives show promise in inhibiting cancer cell proliferation .
  • Anti-Cholinesterase Activity : Acridine derivatives with chloro or methoxy substituents exhibit inhibition of acetylcholinesterase, relevant for Alzheimer’s disease research .

Photophysical Behavior

  • Solvent-Dependent Fluorescence: Derivatives like 12,13-dihydro-5H-indolo[3,2-c]acridine exhibit reduced fluorescence quantum yields in protic solvents (e.g., methanol) compared to aprotic solvents (e.g., acetonitrile) .
  • TADF Applications: Acridine-based TADF emitters (e.g., 12AcCz-PM) achieve deep-blue emission with high efficiency in OLEDs due to balanced donor-acceptor interactions .

Q & A

Q. What are the common synthetic routes for preparing 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, and what are their key optimization parameters?

  • Methodological Answer : A typical route involves condensation reactions between indole derivatives and substituted benzaldehydes. For example, indole can react with 4-chlorobenzaldehyde in the presence of a Brønsted acid (e.g., 48% HBr) and iodine (I₂) as a catalyst, under reflux in polar aprotic solvents like DMF . Key parameters include:
  • Catalyst ratio : I₂ (1 equiv) and HBr (0.1 equiv) for efficient cyclization.
  • Temperature : 80–100°C to balance reaction rate and decomposition risks.
  • Solvent choice : DMF or acetonitrile for solubility and stability of intermediates.
    Yields range from 60–80% after purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the indoloacridine core and substituent positions. For example, aromatic protons in the chlorobenzyl group appear as doublets (δ 7.2–7.4 ppm) .
  • IR spectroscopy : Detects carbonyl groups (C=O stretch at ~1640 cm⁻¹) and NH stretches (~3230 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₆ClN₃: 370.1024).

Advanced Research Questions

Q. How do electronic effects of the 4-chlorobenzyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF/water . Key observations:
  • Steric effects : Bulky substituents on the boronic acid reduce yields (<50%) due to hindered access to the reactive site.
  • Electronic effects : Electron-deficient partners (e.g., nitroaryl) increase coupling efficiency (yields >75%) .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., kinase inhibitors)?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Predicts binding affinity to ATP-binding pockets (e.g., CDK2 kinase). The chlorobenzyl group shows hydrophobic interactions with Leu83 and Val18 residues .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electron donor/acceptor properties. For this compound, a narrow gap (~3.5 eV) suggests potential redox activity .
  • MD simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Variations in cytotoxicity assays (e.g., IC₅₀ values ranging from 1–10 µM) may arise from:
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hours).
  • Solubility limitations : Use of DMSO (>0.1% v/v) can artifactually reduce activity. Pre-saturate media with compound to avoid precipitation .
    Standardize protocols using guidelines from NIH/NCATS (e.g., 72-hour exposure, 3D spheroid models) to improve reproducibility .

Experimental Design Considerations

Q. What strategies optimize the regioselectivity of functionalization on the indoloacridine core?

  • Methodological Answer :
  • Directing groups : Introduce a transient protecting group (e.g., Boc on the NH) to direct halogenation to the C-5 position .
  • Metal-mediated C-H activation : Use Pd(OAc)₂ with pyridine ligands for selective C-2 arylation (yields ~65%) .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times (30 min vs. 24 hours) .

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